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Compound of Interest

Compound Name: (3-Nitrophenoxy)acetic acid

Cat. No.: B168002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of (3-Nitrophenoxy)acetic acid from 3-nitrophenol. The primary method employed is the

Williamson ether synthesis, a robust and widely used method for preparing ethers.

Introduction
(3-Nitrophenoxy)acetic acid is a valuable intermediate in organic synthesis, particularly in the

development of novel pharmaceutical compounds and other specialty chemicals. Its structure,

featuring a nitro group and a carboxylic acid moiety, allows for a variety of subsequent chemical

transformations. The synthesis from 3-nitrophenol and a haloacetic acid is a classic example of

the Williamson ether synthesis, which proceeds via the formation of a phenoxide nucleophile

followed by an SN2 reaction.

Reaction Scheme
The overall reaction for the synthesis of (3-Nitrophenoxy)acetic acid is as follows:
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Parameter Value Reference

Molecular Formula C₈H₇NO₅

Molecular Weight 197.15 g/mol

Appearance Pale yellow solid

Melting Point 155-158 °C

Yield High
General expectation for

Williamson ether synthesis

Solubility
Soluble in hot water, ethanol,

diethyl ether

Experimental Protocols
This protocol is based on established Williamson ether synthesis procedures for similar

phenolic compounds. Researchers should adapt and optimize the conditions as necessary for

their specific laboratory setup and scale.

Materials and Equipment
3-Nitrophenol

Chloroacetic acid

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Hydrochloric acid (HCl), concentrated and 6M

Diethyl ether

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser
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Heating mantle or water bath

Separatory funnel

Büchner funnel and flask

pH paper

Standard laboratory glassware

Experimental Workflow Diagram

Reaction Isolation & Purification
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Extract with
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Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of (3-Nitrophenoxy)acetic acid.

Step-by-Step Protocol
Preparation of the Phenoxide:

In a round-bottom flask, dissolve a specific molar equivalent of 3-nitrophenol in an

aqueous solution of sodium hydroxide (2.5 molar equivalents). Gentle warming may be

required to facilitate dissolution.

Reaction with Chloroacetic Acid:

To the solution of the sodium 3-nitrophenoxide, add a solution of chloroacetic acid (1.1

molar equivalents) dissolved in water.
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Attach a reflux condenser to the flask and heat the reaction mixture in a water bath at 90-

100°C for 1-2 hours.[1] The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Workup and Isolation:

After the reaction is complete, cool the mixture to room temperature.

Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric

acid until the solution is acidic to litmus paper. This will precipitate the crude (3-
Nitrophenoxy)acetic acid.

Cool the mixture in an ice bath to maximize precipitation.

Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid

with cold water.

Purification:

The crude product can be purified by recrystallization. A suitable solvent system is a

mixture of ethanol and water or hot water alone.

Dissolve the crude solid in a minimum amount of the hot solvent.

Allow the solution to cool slowly to room temperature and then in an ice bath to induce

crystallization.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent,

and dry in a desiccator.

Characterization:

Determine the yield of the purified product.

Measure the melting point of the crystals.

Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure of (3-
Nitrophenoxy)acetic acid.
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Signaling Pathways and Logical Relationships
The core of this synthesis is the Williamson Ether Synthesis, which follows an SN2 (bimolecular

nucleophilic substitution) mechanism.

Step 1: Deprotonation

Step 2: SN2 Reaction

3-Nitrophenol

3-Nitrophenoxide

+ NaOH
- H₂O

NaOH

(3-Nitrophenoxy)acetic acid

+ Chloroacetic acid
- Cl⁻

Chloroacetic acid

Click to download full resolution via product page

Caption: Mechanism of the Williamson ether synthesis for (3-Nitrophenoxy)acetic acid.

Safety Precautions
3-Nitrophenol and chloroacetic acid are toxic and corrosive. Handle with appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

Perform the reaction in a well-ventilated fume hood.
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Diethyl ether is highly flammable. Ensure there are no open flames or spark sources in the

vicinity during extraction.

By following these detailed protocols and safety guidelines, researchers can effectively

synthesize and characterize (3-Nitrophenoxy)acetic acid for its use in further scientific

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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